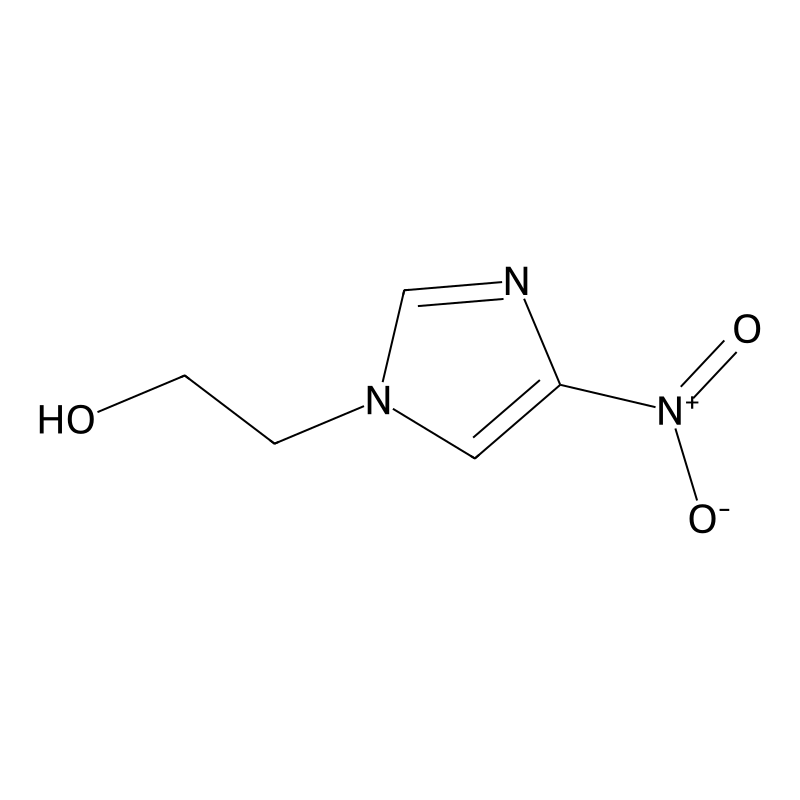

2-(4-Nitro-1H-imidazol-1-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a chemical compound with the molecular formula CHNO and a molecular weight of 157.13 g/mol. It is classified as an impurity of metronidazole, a widely used antibacterial and antiprotozoal medication. The compound features a nitro group attached to an imidazole ring, which is significant for its biological activity and reactivity in various chemical processes .

There is currently no scientific research available on the mechanism of action of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. Without knowledge of its biological activity or specific interactions with other molecules, it is impossible to determine its potential mechanism.

- The nitro group can be a potential explosive hazard if handled improperly.

- The compound might have irritant properties due to the presence of the imidazole ring.

The chemical behavior of 2-(4-Nitro-1H-imidazol-1-yl)ethanol includes:

- Nucleophilic Substitution: The nitro group on the imidazole ring can undergo nucleophilic substitution reactions, where it may be replaced by other nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group under certain conditions, which alters the compound's biological properties.

- Esterification: The hydroxyl group can participate in esterification reactions, forming esters with various acids.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and drug formulation.

2-(4-Nitro-1H-imidazol-1-yl)ethanol exhibits significant biological activity primarily due to its structural similarity to metronidazole. It has been shown to possess:

- Antibacterial Properties: Similar to metronidazole, this compound demonstrates activity against anaerobic bacteria and protozoa, making it relevant in treating infections.

- Antimicrobial Action: The presence of the nitro group enhances its ability to disrupt microbial DNA synthesis, contributing to its efficacy as an antimicrobial agent.

Several methods exist for synthesizing 2-(4-Nitro-1H-imidazol-1-yl)ethanol:

- Starting from 4-Nitroimidazole: This method involves the reaction of 4-nitroimidazole with ethylene oxide or ethylene glycol in the presence of a base.

- Reduction of Metronidazole: Metronidazole can be partially reduced under controlled conditions to yield 2-(4-Nitro-1H-imidazol-1-yl)ethanol as a by-product.

- Nitration of Imidazole Derivatives: Imidazole derivatives can be nitrated using nitric acid, followed by alkylation with ethylene glycol.

These methods allow for the production of the compound with varying degrees of purity and yield.

The applications of 2-(4-Nitro-1H-imidazol-1-yl)ethanol include:

- Pharmaceutical Research: As a reference standard in pharmaceutical testing, particularly concerning metronidazole formulations.

- Chemical Synthesis: Used as an intermediate in synthesizing other biologically active compounds.

- Analytical Chemistry: Employed in analytical methods to assess the purity and composition of metronidazole products .

Research on interaction studies involving 2-(4-Nitro-1H-imidazol-1-yl)ethanol focuses on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Studies indicate that this compound may interact with various enzymes involved in drug metabolism, potentially affecting the efficacy of co-administered drugs.

- Binding Affinity: Investigations into its binding affinity to bacterial targets help elucidate its mechanism of action and therapeutic potential.

These studies are essential for understanding how this compound behaves in biological systems and its implications for drug development.

Several compounds share structural similarities with 2-(4-Nitro-1H-imidazol-1-yl)ethanol. Here is a comparison highlighting their uniqueness:

The uniqueness of 2-(4-Nitro-1H-imidazol-1-yl)ethanol lies in its specific nitro substitution pattern and its established role as an impurity in metronidazole formulations, which influences both its chemical reactivity and biological activity compared to similar compounds.